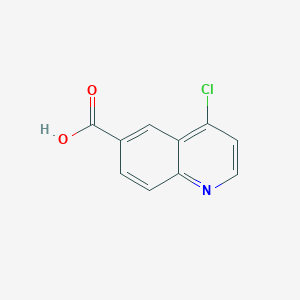

4-Chloroquinoline-6-carboxylic acid

Overview

Description

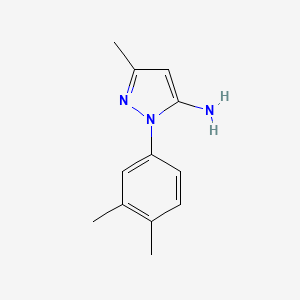

4-Chloroquinoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Molecular Structure Analysis

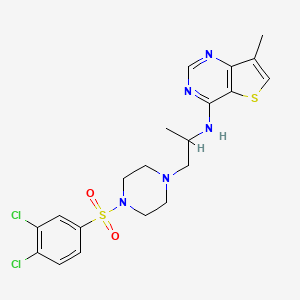

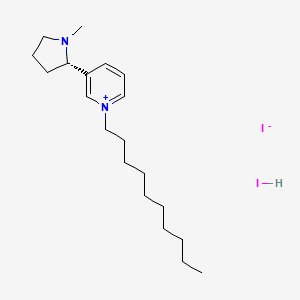

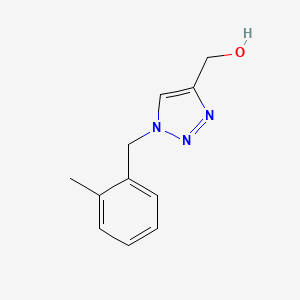

The molecular structure of 4-Chloroquinoline-6-carboxylic acid can be represented by the InChI code:1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14) . The molecular weight is 207.62 . Chemical Reactions Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Physical And Chemical Properties Analysis

The physical form of this compound is solid . The InChI code is1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14) . The molecular weight is 207.62 .

Scientific Research Applications

Antibacterial Applications

4-Chloroquinoline-6-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. Research has shown that these compounds exhibit significant activities against both Gram-positive and Gram-negative bacteria. For instance, a study by Koga et al. (1980) synthesized various derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, finding them more active than oxolinic acid against various bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980). Additionally, Shivaraj et al. (2013) reported the synthesis of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides with notable antibacterial activity (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).

Antioxidant and Antidiabetic Properties

Chloroquinoline derivatives have also shown promise in antioxidant and antidiabetic applications. Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and found that these compounds exhibited significant antioxidant activity, potentially reducing high glucose levels in the human body. This suggests their effectiveness as anti-diabetic agents (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Synthesis and Structural Studies

The synthesis and structural elucidation of this compound derivatives are crucial for understanding their biological applications. For example, Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of marine drugs (Li, Wang, Wang, Luo, & Wu, 2013). Moreover, studies like those by Balaji et al. (2013) have focused on ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, analyzing their potential as antibacterial agents (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Mechanism of Action

Target of Action

4-Chloroquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of this compound are alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the process of dephosphorylation, which is the removal of a phosphate group from an organic compound by hydrolysis .

Mode of Action

The compound interacts with its targets, the alkaline phosphatases, and inhibits their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of alkaline phosphatases affects various biochemical pathways. Alkaline phosphatases play a crucial role in many biological processes, including protein dephosphorylation, transmembrane transport of nucleotides, and maintaining cellular pH . By inhibiting these enzymes, this compound can potentially disrupt these processes.

Pharmacokinetics

The compound’s physical form is solid, and it has a molecular weight of 20762 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of alkaline phosphatases by this compound can lead to molecular and cellular effects. For instance, it can affect the phosphorylation state of proteins, which can alter their function and potentially lead to various biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other compounds or substances in the environment can potentially interact with this compound and affect its action .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Chloroquinoline-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as alkaline phosphatases . The interaction between this compound and these enzymes is typically characterized by binding to the active site, leading to enzyme inhibition and subsequent modulation of metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating key signaling pathways . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the breakdown of specific metabolites, leading to altered metabolic profiles . Additionally, this compound can affect the activity of enzymes involved in biosynthetic pathways, modulating the production of essential biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it influences enzyme activity and metabolic processes .

properties

IUPAC Name |

4-chloroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQVIZQQKLUHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608060 | |

| Record name | 4-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386207-77-8 | |

| Record name | 4-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane](/img/structure/B1369442.png)

![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)